molecular formula C24H24N2O B14420047 1-Trityl-D-prolinamide CAS No. 82935-40-8

1-Trityl-D-prolinamide

Cat. No.: B14420047
CAS No.: 82935-40-8
M. Wt: 356.5 g/mol
InChI Key: PMAAPZGIBQTZJI-QFIPXVFZSA-N
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Description

1-Trityl-D-prolinamide is a compound that belongs to the class of trityl-protected amino acid derivatives. The trityl group, also known as triphenylmethyl, is commonly used in organic synthesis as a protecting group for amines and alcohols. The compound is of particular interest due to its stability and utility in various chemical reactions and applications.

Preparation Methods

1-Trityl-D-prolinamide can be synthesized through several methods. One common approach involves the amidation of D-proline with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of biocatalysts to achieve racemization-free amidation, as described in recent studies .

Chemical Reactions Analysis

1-Trityl-D-prolinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents such as lithium aluminum hydride for reduction reactions. Major products formed from these reactions include trityl cations and the corresponding deprotected amines.

Mechanism of Action

The mechanism of action of 1-Trityl-D-prolinamide involves the trityl group acting as a protecting group, which can be selectively removed under specific conditions. The trityl group stabilizes the compound and prevents unwanted side reactions during synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Trityl-D-prolinamide can be compared with other trityl-protected amino acids and derivatives:

The uniqueness of this compound lies in its stability and the specific applications it offers in various fields of research and industry.

Properties

CAS No.

82935-40-8

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(2S)-1-tritylpyrrolidine-2-carboxamide

InChI

InChI=1S/C24H24N2O/c25-23(27)22-17-10-18-26(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H2,25,27)/t22-/m0/s1

InChI Key

PMAAPZGIBQTZJI-QFIPXVFZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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